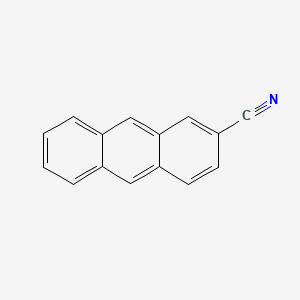

Anthracene-2-carbonitrile

Description

Anthracene-2-carbonitrile (C₁₅H₉N) is a nitrile-functionalized derivative of anthracene, where a cyano (-CN) group is attached to the second position of the anthracene backbone. This compound is of significant interest in organic synthesis due to its electron-deficient aromatic system, which facilitates reactions such as nucleophilic substitution and cycloadditions.

Properties

IUPAC Name |

anthracene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYSEKDQVVSNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951448 | |

| Record name | Anthracene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1921-72-8, 28805-75-6 | |

| Record name | 2-Anthracenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1921-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028805756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyanation of 2-Bromoanthracene

The most direct route involves substituting bromine in 2-bromoanthracene with a cyano group. A palladium-catalyzed cyanation protocol achieves this via reaction with cyanating agents such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Example protocol (adapted from Ambeed):

- Substrate : 2-Bromoanthracene (5.14 g, 20 mmol)

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.462 g, 0.4 mmol)

- Conditions : Reflux in 1,2-dimethoxyethane/H₂O (2:1 v/v) with Na₂CO₃ (15 mL, 2M) under argon for 8 hours.

- Yield : 75%.

This method prioritizes simplicity but requires stringent control over moisture and oxygen to prevent catalyst deactivation. Polar aprotic solvents enhance nucleophilic substitution rates by stabilizing transition states.

Cross-Coupling Reactions

Suzuki–Miyaura Coupling

Palladium-mediated cross-coupling between 2-bromoanthracene and boronic acid derivatives functionalized with nitriles offers a versatile pathway. For instance, coupling 2-bromoanthracene with cyanophenylboronic acid yields anthracene-2-carbonitrile after deprotection.

Key optimization factors :

Buchwald–Hartwig Amination Followed by Cyanation

A two-step approach involves aminating 2-bromoanthracene to introduce an amino group, followed by Sandmeyer-type cyanation. While less common, this method avoids direct handling of toxic cyanide reagents.

Friedel–Crafts Alkylation

Lewis Acid-Catalyzed Cyclization

Kodomari’s method, adapted for this compound, employs Bi(OTf)₃ to catalyze cyclization of ortho-acetal diarylmethanols. For example, reacting veratrole (1,2-dimethoxybenzene) with o-tolualdehyde in the presence of Bi(OTf)₃ yields 9,10-disubstituted anthracenes, which are subsequently functionalized at the 2-position.

Reaction conditions :

- Catalyst : Bi(OTf)₃ (10 mol%)

- Solvent : Acetic anhydride, 80°C, 12 hours

- Yield : 58–87% for analogous tetraalkoxyanthracenes.

This method excels in constructing the anthracene core but requires post-synthetic modifications to introduce the cyano group.

Ring-Closing Condensation Approaches

Double Intermolecular Wittig Reaction

A scalable route developed by Glöcklhofer et al. synthesizes 2,3,6,7-substituted anthracenes via a protected 1,2,4,5-benzenetetracarbaldehyde precursor. Adapting this method for this compound involves:

- Wittig reaction : Treating the aldehyde precursor with cyanomethylenetriphenylphosphorane.

- Deprotection : Removing acetal groups using trifluoroacetic acid (TFA).

- Intramolecular condensation : Triflic acid-mediated cyclization forms the anthracene backbone.

Data highlights :

| Step | Conditions | Yield (%) |

|---|---|---|

| Wittig reaction | THF, 0°C → RT, 24h | 84 |

| Deprotection | TFA/H₂O (9:1), 50°C, 2h | 92 |

| Ring-closing | Triflic acid, CH₂Cl₂, −20°C | 78 |

This method achieves excellent regiocontrol but demands multi-step purification.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Direct Cyanation | 75 | Moderate | Low (sensitive to O₂/H₂O) |

| Suzuki–Miyaura | 60–80 | High | High |

| Friedel–Crafts | 58–87 | Moderate | Moderate |

| Ring-Closing | 78–84 | Low | High |

Key findings :

- Direct cyanation offers simplicity but suffers from sensitivity to reaction conditions.

- Ring-closing methods enable precise substitution patterns but require advanced synthetic expertise.

- Friedel–Crafts alkylation balances yield and functional group diversity but necessitates post-modification.

Mechanistic Insights and Optimization Strategies

Palladium-Catalyzed Pathways

In cross-coupling reactions, oxidative addition of 2-bromoanthracene to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with cyanide sources. Rate-limiting steps often involve reductive elimination, influenced by ligand steric bulk.

Solvent and Temperature Effects

- Polar aprotic solvents (e.g., DMF) accelerate cyanation by stabilizing charged intermediates.

- Low temperatures (−20°C to 0°C) suppress side reactions in Wittig and condensation steps.

Chemical Reactions Analysis

Types of Reactions: Anthracene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene-2-amine.

Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Anthracene-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Employed in the study of photophysical properties and as a fluorescent probe in biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a component in photodynamic therapy.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices

Mechanism of Action

The mechanism of action of anthracene-2-carbonitrile is primarily related to its photophysical properties. Upon exposure to light, the compound can undergo photoexcitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The nitrile group also plays a role in stabilizing the excited states and facilitating charge separation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The provided evidence focuses on 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile (CAS: 62570-50-7), a structurally complex derivative of this compound. Key comparisons include:

This compound vs. 1-amino-4-(ethylamino)-9,10-dioxothis compound

- The dioxo groups introduce a quinoid structure, increasing electron deficiency and altering redox properties .

Hypothetical Comparison with Other Analogs

While the evidence lacks data on additional analogs, theoretical comparisons can be made:

- Anthracene-1-carbonitrile (positional isomer): The cyano group at position 1 may alter electronic distribution, affecting reactivity in Diels-Alder reactions.

- 9,10-Dihydrothis compound : Hydrogenation of the central ring could reduce aromaticity, impacting conjugation-dependent applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.